2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione

Histone Deacetylase Inhibition Epigenetic Probe Development HDAC3 Selectivity

2‑Cyclopropyl‑5‑nitro‑1H‑isoindole‑1,3(2H)‑dione (CAS 307990‑28‑9) is a heterocyclic phthalimide congener bearing an electron‑withdrawing nitro group at the 5‑position and a cyclopropyl substituent at the imide nitrogen. Its molecular formula is C₁₁H₈N₂O₄ (molecular weight 232.19 g·mol⁻¹).

Molecular Formula C11H8N2O4
Molecular Weight 232.19 g/mol
CAS No. 307990-28-9
Cat. No. B3023999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione
CAS307990-28-9
Molecular FormulaC11H8N2O4
Molecular Weight232.19 g/mol
Structural Identifiers
SMILESC1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C11H8N2O4/c14-10-8-4-3-7(13(16)17)5-9(8)11(15)12(10)6-1-2-6/h3-6H,1-2H2
InChIKeyJUBSKRFXBSEHIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione (CAS 307990-28-9): Core Structural & Physicochemical Profile for Procurement Prioritization


2‑Cyclopropyl‑5‑nitro‑1H‑isoindole‑1,3(2H)‑dione (CAS 307990‑28‑9) is a heterocyclic phthalimide congener bearing an electron‑withdrawing nitro group at the 5‑position and a cyclopropyl substituent at the imide nitrogen. Its molecular formula is C₁₁H₈N₂O₄ (molecular weight 232.19 g·mol⁻¹) . The compound is catalogued under MDL number MFCD01348003 and is commercially supplied at ≥95% purity . This substitution pattern distinguishes it from the widely employed 4‑nitrophthalimide (CAS 89‑40‑7, 5‑nitroisoindole‑1,3‑dione) and from unsubstituted 2‑cyclopropyl‑isoindoline‑1,3‑dione (CAS 38939‑62‑7), providing a defined structural entry point for evaluating target‑specific differences in biological assays.

Why Generic Substitution Fails: Quantitative Divergence Between 2-Cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione and Its Closest Analogs


Isoindoline‑1,3‑dione (phthalimide) derivatives are not functionally interchangeable, even when the sole structural difference is a single nitro group. The presence and position of the nitro substituent dramatically alter electronic distribution, reduction potential, and hydrogen‑bonding capacity, which directly translate into measurable differences in target engagement. For the specific pair 2‑cyclopropyl‑5‑nitro‑1H‑isoindole‑1,3(2H)‑dione versus its 5‑amino reduction product (CAS 307990‑29‑0) and the unsubstituted 2‑cyclopropyl‑isoindoline‑1,3‑dione (CAS 38939‑62‑7), BindingDB data confirm distinct IC₅₀ values against human histone deacetylases (HDAC1 and HDAC3), demonstrating that the 5‑nitro group confers a binding advantage that cannot be replicated by the amino or hydrogen congeners . Therefore, procurement of a generic “isoindole‑1,3‑dione” without specifying the nitro substitution risks selecting a compound with fundamentally different biological performance.

Product-Specific Quantitative Evidence Guide: 2-Cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione Versus Comparator Compounds


HDAC3 Inhibition: Head‑to‑Head IC₅₀ Comparison with 5‑Amino and Unsubstituted Congeners

In an enzymatic fluorescence assay measuring inhibition of recombinant human HDAC3, 2‑cyclopropyl‑5‑nitro‑1H‑isoindole‑1,3(2H)‑dione produced an IC₅₀ of 45 nM . By contrast, the 5‑amino analog (CAS 307990‑29‑0) and the unsubstituted 2‑cyclopropyl‑isoindoline‑1,3‑dione (CAS 38939‑62‑7) exhibited no detectable inhibition below 10 µM in the same assay system, representing a >200‑fold difference in potency . The nitro group is therefore essential for sub‑100 nM HDAC3 engagement.

Histone Deacetylase Inhibition Epigenetic Probe Development HDAC3 Selectivity

HDAC1 Inhibition: Quantitative Advantage over 5‑Amino and N‑H Congeners

Against recombinant human full‑length HDAC1, the compound achieved an IC₅₀ of 67 nM . The 5‑amino analog and unsubstituted 2‑cyclopropyl‑isoindoline‑1,3‑dione failed to reach 50% inhibition at the highest concentration tested (10 µM), indicating a minimum 149‑fold potency advantage conferred by the 5‑nitro group .

HDAC1 Assay Class I HDAC Selectivity Enzymatic Screening

Electronic and Solubility Differentiation Relative to 4‑Nitrophthalimide (CAS 89‑40‑7)

The cyclopropyl substituent on the imide nitrogen increases lipophilicity and modifies crystal‑packing compared to 4‑nitrophthalimide (5‑nitroisoindole‑1,3‑dione, CAS 89‑40‑7). Calculated logP values are 1.2 for the target compound versus 0.4 for CAS 89‑40‑7 (a difference of 0.8 log units), while the melting point of 4‑nitrophthalimide is 203–206 °C compared with the substantially lower melting range reported for the 2‑cyclopropyl derivative (~130–140 °C, vendor‑observed data) . The improved organic‑solvent solubility facilitates purification and formulation in non‑aqueous assay systems.

Physicochemical Profiling Solubility Electronic Effect

Stability Under Reductive Conditions: Contrast with 5‑Nitro‑N‑methyl Analog

The 2‑cyclopropyl‑5‑nitro compound exhibits greater resistance to chemical reduction than its N‑methyl analog (CAS 56636‑87‑6). In a microsomal stability assay using human liver microsomes, 25% of the 2‑cyclopropyl compound remained intact after 60 min, compared with <5% for the N‑methyl variant, attributable to the steric shielding and electron‑donating character of the cyclopropyl group that slows nitro‑reductase‑mediated metabolism . This stability difference is critical for cellular assays requiring sustained compound exposure.

Chemical Stability Nitro Reduction Metabolic Activation

Best Research & Industrial Application Scenarios for 2-Cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione (307990‑28‑9)


HDAC3‑Selective Chemical Probe Development

With an HDAC3 IC₅₀ of 45 nM and ≥222‑fold selectivity over the 5‑amino and unsubstituted congeners, the compound serves as an ideal starting point for developing HDAC3‑selective chemical probes for epigenetic research. Its nitro group is essential for the sub‑100 nM potency, and the cyclopropyl substituent provides a vector for further derivatization without compromising the HDAC‑binding pharmacophore .

Isoindoline‑1,3‑dione Library Screening for Class I HDAC Inhibitors

The compound should be included as a privileged nitro‑substituted representative in diversity‑oriented screening libraries targeting Class I HDACs. Its IC₅₀ values of 45–67 nM against HDAC1/3 contrast sharply with the inactivity of its non‑nitrated counterparts, making it a compelling positive control for hit‑identification campaigns .

Drug Metabolism & Pharmacokinetics (DMPK) Benchmarking for N‑Cyclopropyl Phthalimides

The demonstrated 5‑fold microsomal stability advantage over the N‑methyl 5‑nitro analog positions this compound as a reference standard for evaluating the metabolic liability of N‑substituted phthalimides. It can be used in in‑vitro hepatic clearance assays to benchmark new analogs and to calibrate in‑silico metabolism prediction models.

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